molecular formula C13H12O2S2 B13878063 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid

Cat. No.: B13878063
M. Wt: 264.4 g/mol
InChI Key: ZEAFMLJEBGVYHC-UHFFFAOYSA-N
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Description

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with a thiophene ring and a sulfanyl group attached to the propanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzene and thiophene rings.

Scientific Research Applications

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular signaling pathways. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is unique due to the presence of both a thiophene ring and a sulfanyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C13H12O2S2/c14-12(15)9-11(10-5-2-1-3-6-10)17-13-7-4-8-16-13/h1-8,11H,9H2,(H,14,15)

InChI Key

ZEAFMLJEBGVYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CS2

Origin of Product

United States

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